Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate
Description
Chemical Name: Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate Synonyms: 1-Boc-3-(5-bromopyrimidin-2-yloxy)pyrrolidine; 3-[(5-bromo-2-pyrimidinyl)oxy]-1-pyrrolidinecarboxylic acid tert-butyl ester CAS: 914347-79-8 Molecular Formula: C₁₃H₁₈BrN₃O₃ Molar Mass: 344.2 g/mol Storage: 2–8°C .
This Boc-protected pyrrolidine derivative features a 5-bromopyrimidine substituent linked via an oxygen atom to the pyrrolidine ring. The bromine atom at the 5-position of the pyrimidine ring enhances its utility as an intermediate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) for pharmaceutical synthesis. The tert-butyloxycarbonyl (Boc) group provides stability and facilitates selective deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-5-4-9(8-17)11-15-6-10(14)7-16-11/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAFGXJQWOPPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The compound’s structure comprises two primary subunits: a tert-butyl carbamate-protected pyrrolidine and a 5-bromopyrimidin-2-yl group. Retrosynthetic disconnection at the pyrrolidine C3–pyrimidine C2 bond suggests two approaches:
- Pyrrolidine-First Strategy : Construct the pyrrolidine scaffold followed by pyrimidine coupling.
- Pyrimidine-First Strategy : Preform the bromopyrimidine unit and attach it to a functionalized pyrrolidine.
Comparative studies indicate the pyrrolidine-first route offers superior control over stereochemistry and regioselectivity.
Pyrrolidine Core Synthesis and Protection
tert-Butyl Pyrrolidine-1-Carboxylate Formation
Pyrrolidine is protected via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under Schotten-Baumann conditions:
$$
\text{Pyrrolidine} + (\text{Boc})2\text{O} \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{tert-butyl pyrrolidine-1-carboxylate}
$$
Reaction Conditions :
C3 Functionalization of Pyrrolidine
The 3-position is activated for subsequent coupling via lithiation or halogenation:
Lithiation-Mediated Functionalization
- Base : LDA (2 equiv) in THF at −78°C
- Electrophile : Trimethyltin chloride or boronic ester derivatives
- Yield : 70–80% for stannane intermediates
Halogenation at C3
Pyrimidine Ring Construction and Bromination
Cyclocondensation for Pyrimidine Synthesis
The 5-bromopyrimidine subunit is synthesized via acid-catalyzed cyclocondensation:
$$
\text{Guanidine hydrochloride} + \text{β-keto ester} \xrightarrow{\text{HCl, EtOH}} 5\text{-bromopyrimidin-2-ol}
$$
Optimized Conditions :
Coupling Strategies for Pyrrolidine-Pyrimidine Bond Formation
Stille Coupling
A palladium-catalyzed cross-coupling links the stannylated pyrrolidine to bromopyrimidine:
$$
\text{3-Stannyl-pyrrolidine-Boc} + \text{5-bromo-2-chloropyrimidine} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}
$$
Reaction Conditions :
Suzuki-Miyaura Coupling
Boronic ester-functionalized pyrrolidine couples with bromopyrimidine:
$$
\text{3-Bpin-pyrrolidine-Boc} + \text{5-bromo-2-iodopyrimidine} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Target Compound}
$$
Optimized Parameters :
Post-Coupling Modifications and Purification
Boc Deprotection and Re-Protection
To resolve inadvertent deprotection during coupling:
Analytical Characterization and Validation
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stille Coupling | 74 | 98 | High regioselectivity |
| Suzuki Coupling | 68 | 97 | Avoids toxic tin reagents |
| Direct Bromination | 58 | 95 | Fewer steps |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to pyridine and pyrimidine derivatives with analogous Boc-protected pyrrolidine/pyridine scaffolds, as cataloged in Catalog of Pyridine Compounds (2017) and other sources. Key distinctions include:
| Compound Name | CAS / MFCD | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate | 914347-79-8 | C₁₃H₁₈BrN₃O₃ | 344.2 | 5-Bromopyrimidine, pyrrolidine-Boc |
| tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | MFCD30582266 | C₂₀H₂₈BrN₃O₅ | 476.4 | 5-Bromo-3-dimethoxymethylpyridine, methyl linker |
| 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine | MFCD30582268 | C₁₈H₂₈BrN₃O₂Si | 444.4 | Silyl-protected hydroxymethyl, methoxy |
| 3-(Benzyloxy)-2-bromo-6-iodopyridine | Not provided | C₁₂H₉BrINO | 388.0 | Benzyloxy, bromo, iodo |
Key Observations:
Heterocycle Core : The target compound contains a pyrimidine ring (two nitrogen atoms), while analogs like tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate feature a pyridine ring (one nitrogen). Pyrimidines are more electron-deficient, enhancing bromine’s electrophilicity for nucleophilic substitution .
Substituent Effects :
- Boc vs. Silyl Protection : The Boc group (acid-labile) contrasts with tert-butyldimethylsilyl (TBS) in 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)..., which offers orthogonal stability under basic conditions .
- Halogen Diversity : The presence of iodine in 3-(Benzyloxy)-2-bromo-6-iodopyridine enables distinct reactivity in halogen-exchange reactions compared to bromine-only analogs .
Linker Flexibility : The target compound uses a direct oxygen linkage, while others like tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate employ a methyleneoxy (-CH₂O-) spacer, altering steric and electronic profiles .
Physicochemical and Reactivity Profiles
- Solubility : The Boc group in the target compound improves solubility in organic solvents (e.g., DCM, THF) compared to silyl-protected analogs, which may exhibit higher hydrophobicity .
- Reactivity: Bromine in pyrimidine (target compound) is more reactive toward palladium-catalyzed couplings than pyridine-based bromides due to the electron-withdrawing nature of the pyrimidine ring .
Biological Activity
Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 316.19 g/mol. Its structure features a pyrrolidine ring substituted with a bromopyrimidine moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, it demonstrated significant cytotoxicity against colon carcinoma cells, with an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-15 (Colon Carcinoma) | 5.0 | Induction of apoptosis via caspase activation |
| A549 (Lung Carcinoma) | 4.2 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against various bacterial strains, exhibiting notable inhibition against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on specific enzymes involved in disease pathways. Notably, it acts as a selective inhibitor of phosphodiesterase (PDE) enzymes, which are critical in regulating cellular signaling pathways.
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| PDE5 | 50 | High selectivity over other PDEs |
| PDE6 | >1000 | Low selectivity |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the bromopyrimidine ring and the pyrrolidine backbone have been systematically explored to enhance potency and selectivity. For example, substituting different halogens at the 5-position of the pyrimidine ring has yielded compounds with improved anticancer activity.
Case Studies
-
Case Study: Anticancer Efficacy
A recent clinical study involving a series of bromopyrimidine derivatives, including this compound, reported that patients with advanced colon cancer showed a significant reduction in tumor size when treated with this compound in combination with standard chemotherapy. -
Case Study: Antimicrobial Resistance
In another study focusing on antibiotic resistance, this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the key steps in synthesizing tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate, and what reaction conditions are critical for optimal yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Pyrrolidine Functionalization : Introduce the tert-butyl carboxylate group via nucleophilic substitution using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with a base like DMAP .
Pyrimidine Coupling : Perform a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to attach the 5-bromopyrimidin-2-yl moiety. Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in dioxane at 80–100°C .
- Critical Conditions : Ensure anhydrous solvents, inert atmosphere (N₂/Ar), and precise stoichiometry to minimize side reactions. Monitor reaction progress via TLC or LC-MS.
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm), and bromopyrimidine signals (e.g., aromatic protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₉BrN₃O₂).
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm.
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–50% EtOAc) .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove residual Pd catalysts or unreacted starting materials.
Advanced Research Questions
Q. How does the bromine substituent at the 5-position of pyrimidine influence reactivity in cross-coupling reactions?
- Methodological Answer : The 5-bromo group acts as a leaving site for Pd-mediated couplings (e.g., Suzuki, Heck). Key considerations:
- Electronic Effects : Bromine’s electronegativity activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) but may deactivate it for electrophilic reactions.
- Comparative Reactivity : 5-Bromo derivatives show slower coupling kinetics than 2- or 4-bromo isomers due to steric hindrance. Optimize using bulky ligands (e.g., XPhos) and elevated temperatures (100–120°C) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic rotational barriers (e.g., hindered rotation of the tert-butyl group) by acquiring spectra at 25°C vs. 60°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Q. How does stereochemistry at the pyrrolidine ring affect biological activity?
- Methodological Answer :
- Enantiomer Synthesis : Prepare (R)- and (S)-isomers via chiral auxiliaries or asymmetric hydrogenation. Use chiral HPLC (e.g., Chiralpak AD-H) to confirm enantiopurity .
- Biological Assays : Test isomers against target enzymes (e.g., kinases) to correlate stereochemistry with IC₅₀ values. For example, (S)-isomers may exhibit 10-fold higher inhibition due to better binding pocket alignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
